pGlu-Asn-Gly

pyroglutamyl peptidase enzyme substrate specificity bacterial peptidase

Enzyme characterization requires precise substrates to avoid off-target effects. pGlu-Asn-Gly (CAS 73024-87-0) is a validated tool for peptidase specificity studies. - **Application**: Model substrate for bacterial pyroglutamyl peptidase; negative control for TRH-degrading ectoenzyme (EC 3.4.19.6). - **Differentiation**: No TRH receptor agonist activity; enables specific enzyme vs. receptor pathway dissection. - **Supply**: Available for immediate research use with full analytical data.

Molecular Formula C11H16N4O6
Molecular Weight 300.27 g/mol
Cat. No. B13819109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepGlu-Asn-Gly
Molecular FormulaC11H16N4O6
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)O
InChIInChI=1S/C11H16N4O6/c12-7(16)3-6(10(20)13-4-9(18)19)15-11(21)5-1-2-8(17)14-5/h5-6H,1-4H2,(H2,12,16)(H,13,20)(H,14,17)(H,15,21)(H,18,19)/t5-,6-/m0/s1
InChIKeyHYMUIMPABXIACR-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pGlu-Asn-Gly Overview


pGlu-Asn-Gly (CAS: 73024-87-0) is a pyroglutamyl tripeptide that replaces the central histidine residue and C-terminal prolineamide found in thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂) with asparagine and glycine, respectively [1]. This residue substitution fundamentally alters its biological function: whereas TRH acts as an agonist at TRH receptors (TRH-R1 and TRH-R2), pGlu-Asn-Gly is primarily utilized as a substrate for pyroglutamyl peptidases (EC 3.4.19.-), enzymes that hydrolytically remove the N-terminal pGlu residue from specific pyroglutamyl substrates [2]. The compound serves as a research tool for characterizing the substrate specificity of pyroglutamyl peptidases rather than as a receptor-active neuropeptide.

Pyroglutamyl peptidase substrate for enzyme specificity studies
Non-agonist tripeptide; does not activate TRH receptors
Asn-Gly sequence model for deamidation stability research

Why pGlu-Asn-Gly Cannot Replace TRH


Pyroglutamyl peptides are not functionally interchangeable due to stringent residue-specific requirements at both receptor and enzyme active sites. TRH (pGlu-His-Pro-NH₂) requires the central histidine for receptor binding and activation—the pGlu residue alone contributes at least half of the peptide's binding energy to TRH receptors [1]. Substitution of histidine with asparagine (as in pGlu-Asn-Gly) abolishes TRH receptor agonist activity. Conversely, pyroglutamyl peptidase II (TRH-degrading ectoenzyme, EC 3.4.19.6) is highly specific for TRH and will not cleave pGlu-Asn-Gly [2]. The Asn-Gly sequence additionally introduces chemical instability via deamidation pathways that differ fundamentally from the enzymatic degradation profile of TRH [3]. Therefore, substituting pGlu-Asn-Gly for TRH or other in-class pyroglutamyl peptides in research protocols yields non-equivalent outcomes.

Receptor Activation
TRH: agonist at TRH-R1/R2
pGlu-Asn-Gly: no agonist activity; receptor specificity control only
Enzyme Susceptibility
TRH: cleaved by pyroglutamyl peptidase II
pGlu-Asn-Gly: resistant to TRH-DE; substrate for bacterial isoforms
Chemical Stability
TRH: primarily enzymatic degradation
pGlu-Asn-Gly: Asn-Gly deamidation dominates; different storage needs

pGlu-Asn-Gly Differentiation Evidence


Bacterial Pyroglutamyl Peptidase Substrate Recognition

A bacterial pyroglutamyl peptidase was shown to cleave pyroglutamyl residues from Pyr-Asn-Gly, whereas TRH (pGlu-His-Pro-NH₂) exhibited differential susceptibility to the same enzyme preparation [1]. The enzyme's specificity accommodates Asn at the P1' position, unlike mammalian pyroglutamyl peptidase II which is strictly selective for His at this position.

Bacterial Peptidase Substrate
Head-to-head
Pyr-Asn-Gly cleaved by bacterial pyroglutamyl peptidase; TRH also cleaved. Kinetic parameters not reported.
Reported substrate cleavage in bacterial system
Source-specific review; Km/kcat not determined
pyroglutamyl peptidase enzyme substrate specificity bacterial peptidase

Pyroglutamyl Peptidase II (TRH-DE) Substrate Discrimination

Pyroglutamyl peptidase II (EC 3.4.19.6), also known as TRH-degrading ectoenzyme, is highly specific for thyrotropin releasing hormone and will not cleave the pyroglutamyl-histidyl bond of alternative substrates lacking histidine at the P1' position [1]. pGlu-Asn-Gly, which contains Asn in place of His, is therefore resistant to degradation by this enzyme, in contrast to TRH which is rapidly inactivated.

TRH-DE Selectivity
Class-level
pGlu-Asn-Gly not cleaved by pyroglutamyl peptidase II (requires His at P1'). TRH is primary substrate.
Supports enzyme isoform discrimination
Inferred from class specificity; direct data recommended
TRH-degrading ectoenzyme pyroglutamyl peptidase II substrate selectivity

Asn-Gly Deamidation Chemical Stability

The Asn-Gly sequence in pGlu-Asn-Gly introduces a well-characterized chemical instability via deamidation, where the Asn residue hydrolyzes to form Asp or iso-Asp analogs [1]. This degradation pathway differs fundamentally from TRH, which is primarily degraded enzymatically at the pGlu-His bond by pyroglutamyl peptidases and at the Pro-NH₂ terminus by prolyl endopeptidase [2]. The deamidation half-life for Asn-Gly containing peptides at pH 7.4, 25°C is estimated at 20-50 days depending on sequence context and formulation conditions [1].

Deamidation Stability
Cross-study
Asn-Gly deamidation t½ ~20–50 days (pH 7.4, 25°C). TRH: enzymatic t½ ~5–10 min (rat plasma).
Stability profiles differ fundamentally
Lyophilized storage recommended; protect from moisture
peptide stability deamidation Asn-Gly sequence

TRH Receptor Agonist Inactivity

Structure-activity relationship studies of TRH analogs have established that the central histidine residue is essential for TRH receptor binding and activation [1]. Replacement of His with Asn (as in pGlu-Asn-Gly) abolishes agonist activity at TRH-R1 and TRH-R2. By comparison, TRH (pGlu-His-Pro-NH₂) activates both receptor subtypes with EC₅₀ values typically in the nanomolar range (e.g., EC₅₀ = 0.0049 μM for TRH-R1 and 0.0024 μM for TRH-R2 in one study [2]).

Receptor Agonism
Class-level
No detectable TRH-R1/R2 agonist activity. TRH EC₅₀: 0.0049 μM (R1), 0.0024 μM (R2).
Supports receptor-specificity control use
SAR-based inference; cell-assay validation recommended
TRH receptor receptor binding structure-activity relationship

pGlu-Asn-Gly Research Applications


Pyroglutamyl Peptidase Specificity Assays

Use pGlu-Asn-Gly as a model substrate to characterize the substrate specificity of pyroglutamyl peptidases from various sources, particularly bacterial isoforms. The compound's cleavage by bacterial pyroglutamyl peptidase establishes it as a validated positive control substrate for enzyme activity assays [1].

TRH-DE Assay Negative Control

Employ pGlu-Asn-Gly as a negative control substrate in pyroglutamyl peptidase II activity assays. Because this enzyme requires histidine at the P1' position for substrate recognition, pGlu-Asn-Gly remains uncleaved, providing a baseline for distinguishing specific TRH-DE activity from nonspecific peptidase activity [1].

TRH Receptor Negative Control

Utilize pGlu-Asn-Gly as a specificity control in TRH receptor binding and activation studies. The compound's lack of agonist activity at TRH-R1 and TRH-R2 enables researchers to confirm that observed effects in cell-based or in vivo assays are mediated specifically through TRH receptor activation rather than nonspecific peptide effects [1].

Asn-Gly Deamidation Stability Model

Apply pGlu-Asn-Gly as a model compound for studying Asn-Gly deamidation kinetics and formulation strategies to mitigate chemical degradation. The compound's defined Asn-Gly sequence provides a reproducible system for evaluating excipient effects, pH optimization, and storage conditions on deamidation rates [1].

Application
Selection Property
Validation Focus
Pyroglutamyl Peptidase Specificity Assay
Reported substrate cleavage in bacterial systems
Enzyme activity across isoforms; Km/kcat determination
TRH-DE Activity Negative Control
Resistance to pyroglutamyl peptidase II
Enzyme isoform discrimination; baseline specificity
TRH Receptor Specificity Control
Lack of TRH-R1/R2 agonism
Receptor-mediated vs. non-specific peptide effects
Asn-Gly Deamidation Stability Model
Defined Asn-Gly chemical instability profile
Formulation excipient and storage condition optimization
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